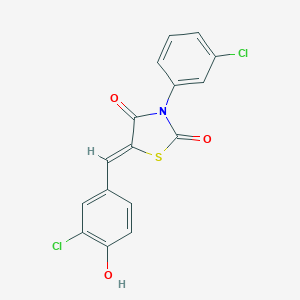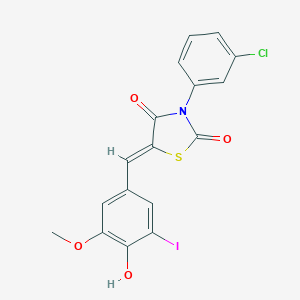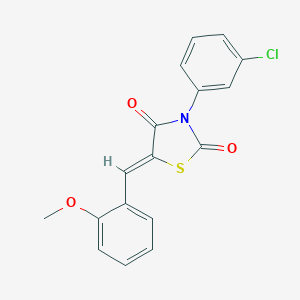![molecular formula C24H34N2O5S B301277 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide, also known as L-167049, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized in 1996 by scientists at Merck Research Laboratories, and has since been studied extensively for its potential therapeutic applications in a variety of diseases.
Wirkmechanismus
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide inhibits the activity of PKC, a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, and is thought to contribute to the development and progression of the disease. By inhibiting PKC activity, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to reduce the expression of several genes involved in cell proliferation and survival, and to induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective in inhibiting PKC activity in vitro and in vivo, which suggests that it may have potential therapeutic applications. However, one limitation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is not very selective for PKC isoforms, which may limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide. One area of interest is the development of more selective PKC inhibitors that could be used as therapeutic agents. Another area of interest is the study of the effects of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide on other cellular processes, such as autophagy and inflammation. Finally, the potential use of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide as a tool for studying the role of PKC in disease pathogenesis is an area of ongoing research.
Synthesemethoden
The synthesis of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-4-methylbenzenesulfonamide. This compound is then reacted with N-isopropyl-N-methyl-2-amino-1-propanol to form the final product, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
Eigenschaften
Produktname |
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide |
|---|---|
Molekularformel |
C24H34N2O5S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C24H34N2O5S/c1-16(2)24(17(3)4)25-23(27)15-26(19-10-13-21(30-6)22(14-19)31-7)32(28,29)20-11-8-18(5)9-12-20/h8-14,16-17,24H,15H2,1-7H3,(H,25,27) |
InChI-Schlüssel |
WYLSGWZVDHQRNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)


![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)



![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
